molecular formula C22H16O5 B1374721 5,4'-Dihydroxy-7-(benzyloxy)flavone CAS No. 20450-81-1

5,4'-Dihydroxy-7-(benzyloxy)flavone

Cat. No.: B1374721
CAS No.: 20450-81-1
M. Wt: 360.4 g/mol
InChI Key: LOBTUEUXZJDPHZ-UHFFFAOYSA-N
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Description

5,4’-Dihydroxy-7-(benzyloxy)flavone is a flavone compound . Flavones are a group of flavonoid compounds, which are widely distributed in the plant kingdom as secondary metabolites . They have been intensively studied for their various biological activities, including anti-inflammatory and anticancer activities .


Synthesis Analysis

The most applied method for the synthesis of flavones is based on the oxidative cyclization of o-hydroxychalcones . Depending on the reaction conditions and the structure of the precursor, several cyclization products can result simultaneously: flavones, flavanones, flavonols, and aurones .


Molecular Structure Analysis

Flavones are natural products of the benzopyran class consisting of oxygen-containing heterocycles . They can only have phenolic hydroxyl groups attached to the aromatic moieties (both benzo moiety from the chromen-4-one skeleton and phenyl moiety from the C2-position) .


Chemical Reactions Analysis

Flavones and their related compounds have been recently derivatized or structurally modulated by chemical synthetic methods in order to obtain new effective antimicrobial flavonoidic derivatives with improved biological properties .

Mechanism of Action

Flavones have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties . They act on multiple anticancer targets .

Future Directions

New flavone analogs have been recently designed and evaluated for their anticancer activity . The most promising antimicrobial agents are systematically highlighted in this review . This suggests that the future direction of research on flavones, including 5,4’-Dihydroxy-7-(benzyloxy)flavone, may focus on the development of new analogs with enhanced biological properties.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c23-16-8-6-15(7-9-16)20-12-19(25)22-18(24)10-17(11-21(22)27-20)26-13-14-4-2-1-3-5-14/h1-12,23-24H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBTUEUXZJDPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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